molecular formula C11H17NO B1339339 4-Butoxy-3-methylaniline

4-Butoxy-3-methylaniline

Cat. No.: B1339339
M. Wt: 179.26 g/mol
InChI Key: JVWJLCVWFDMNCA-UHFFFAOYSA-N
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Description

4-Butoxy-3-methylaniline (CAS: 1333577-80-2) is an aromatic amine with the molecular formula C₁₁H₁₇NO. It features a butoxy group (-O(CH₂)₃CH₃) at the para position and a methyl group (-CH₃) at the meta position relative to the amine (-NH₂). Key properties include:

  • Molecular weight: 179.26 g/mol (estimated based on structural analogs)
  • Boiling point: ~149°C (at 13 mmHg, extrapolated from similar butoxy-substituted anilines)
  • Density: ~0.992 g/cm³ (similar to 4-butoxyaniline)
  • Refractive index: ~1.554 (approximated from 4-butoxyaniline)

This compound is primarily used in pharmaceutical and agrochemical synthesis, though its discontinued commercial status (as of 2025) suggests challenges in production or stability .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-butoxy-3-methylaniline

InChI

InChI=1S/C11H17NO/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8H,3-4,7,12H2,1-2H3

InChI Key

JVWJLCVWFDMNCA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)C

Origin of Product

United States

Comparison with Similar Compounds

4-Butoxyaniline (CAS: Not explicitly provided)

  • Molecular formula: C₁₀H₁₅NO
  • Molecular weight : 165.24 g/mol
  • Boiling point : 226°C
  • Key differences :
    • Lacks the methyl group at the meta position.
    • Higher boiling point due to reduced steric hindrance and simpler molecular structure.
    • Lower molecular weight enhances solubility in polar solvents compared to 4-butoxy-3-methylaniline.
  • Applications : Intermediate in dye synthesis and polymer chemistry .

4-Methoxy-2-methylaniline (CAS: Not provided)

  • Molecular formula: C₈H₁₁NO
  • Molecular weight : 137.18 g/mol
  • Key differences: Methoxy (-OCH₃) substituent is smaller and more electron-donating than butoxy, increasing amine basicity.
  • Applications : Building block for heterocyclic compounds in medicinal chemistry .

4-Hexyloxyaniline

  • Molecular formula: C₁₂H₁₉NO
  • Molecular weight : 193.29 g/mol
  • Key differences :
    • Longer hexyloxy chain increases hydrophobicity and boiling point (estimated >250°C).
    • Reduced solubility in aqueous systems compared to this compound.
  • Applications : Liquid crystal precursors and surfactants .

4-Benzyloxy-3-chloroaniline

  • Molecular formula: C₁₃H₁₂ClNO
  • Molecular weight : 233.70 g/mol
  • Key differences :
    • Benzyloxy group (-OCH₂C₆H₅) introduces aromatic bulk, while chlorine at the meta position enhances electrophilic substitution resistance.
    • Higher molecular weight and steric hindrance limit its use in small-molecule drug synthesis compared to this compound.
  • Applications : Anticancer and antiviral agent precursor .

Key Research Findings

  • Electronic Effects : The butoxy group in this compound is moderately electron-donating, enhancing the amine’s nucleophilicity compared to methoxy derivatives but less so than benzyloxy analogs .
  • Steric Hindrance : The meta-methyl group in this compound reduces reactivity in coupling reactions compared to unsubstituted 4-butoxyaniline .
  • Thermal Stability : Longer alkoxy chains (e.g., hexyloxy) improve thermal stability but complicate purification .

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